2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro-
Description
The compound 2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- (hereafter referred to by its IUPAC name) is a heterocyclic molecule featuring a five-membered imidazole ring with a sulfur atom replacing the oxygen at the 2-position (thione group). The 1-position is substituted with a 2,6-dimethylphenyl group, contributing steric bulk and electronic effects.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-4-3-5-9(2)10(8)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDODQNCFRUBDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- typically involves the reaction of 2,6-dimethylaniline with carbon disulfide and potassium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product. The general reaction scheme is as follows:
-
Reaction of 2,6-dimethylaniline with carbon disulfide and potassium hydroxide
- Reagents: 2,6-dimethylaniline, carbon disulfide, potassium hydroxide
- Conditions: Reflux
- Product: Intermediate potassium salt
-
Acidification of the intermediate
- Reagents: Intermediate potassium salt, hydrochloric acid
- Conditions: Acidification
- Product: 2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiol derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 204.29 g/mol. Its structure comprises an imidazole ring substituted with a thione group and a dimethylphenyl moiety, which contributes to its unique chemical behavior and biological activity.
Biological Activities
Research indicates that imidazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has been studied for its potential in the following areas:
- Antimicrobial Activity : Imidazole derivatives have shown efficacy against various bacterial strains. The thione group enhances the antimicrobial properties by facilitating interactions with microbial cell membranes .
- Anticancer Properties : Studies suggest that modifications in the imidazole structure can lead to compounds with significant anticancer activity. The ability of imidazole derivatives to interact with DNA and inhibit cancer cell proliferation has been documented .
- Anti-inflammatory Effects : Compounds containing imidazole rings have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 2H-Imidazole-2-thione derivatives typically involves multi-step reactions starting from readily available precursors. The introduction of substituents on the imidazole ring can enhance specific biological activities. For instance:
- Synthesis Method : A common method involves reacting appropriate aldehydes with thiosemicarbazones to form the desired imidazole derivatives.
-
Case Studies :
- A study demonstrated that introducing different phenyl groups at the 1-position of the imidazole ring significantly influenced the antimicrobial potency against Gram-positive bacteria .
- Another investigation highlighted that certain modifications led to increased anticancer activity against specific cancer cell lines, showcasing the importance of structural diversity in drug design .
Potential Therapeutic Applications
Given its diverse biological activities, 2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- holds promise for several therapeutic applications:
- Antiviral Agents : Research into similar compounds has shown potential as antiviral agents targeting viruses such as HIV and influenza .
- Antitubercular Agents : The compound's structural features may also allow it to act against Mycobacterium tuberculosis, as seen in related studies on imidazole derivatives .
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is crucial for its antimicrobial and anticancer properties. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
a. 5-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione
- Structure : Differs by a 4-chlorophenyl substituent at the 5-position.
- Molecular Formula : C₁₇H₁₅ClN₂S vs. C₁₃H₁₄N₂S for the target compound (assuming the latter lacks the 5-chlorophenyl group).
b. Nitroimidazole Derivatives (e.g., 1,2-dimethyl-5-nitro-1H-imidazole)
- Structure: Contains a nitro group (-NO₂) at the 5-position and methyl groups at 1,2-positions.
- Synthesis: Utilizes tetrakis(dimethylamino)ethylene (TDAE) methodology for coupling with aromatic carbonyls .
- Function : Nitro groups confer redox activity, making such compounds relevant as antiparasitic or radiosensitizing agents, unlike the thione group in the target compound .
c. Benzo[d]imidazole Derivatives (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole)
- Structure : A fused benzene ring increases aromaticity and planarity, while fluorine and dioxolane groups enhance metabolic stability.
- Synthesis : Involves condensation of diamines with aldehydes under nitrogen atmosphere .
- Application : These derivatives are often explored for anticancer or antiviral activity due to their improved pharmacokinetic profiles .
d. 1,3,4-Oxadiazole-2(3H)-thiones
- Structure : Replaces the imidazole ring with an oxadiazole core, altering electronic distribution.
- Synthesis : Synthesized via KOH/CS₂-mediated cyclization of hydrazides .
- Reactivity : The oxadiazole-thione moiety exhibits stronger hydrogen-bonding capacity compared to imidazole-thiones, influencing interactions with biological targets .
Physicochemical and Pharmacological Properties
Biological Activity
2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- (CAS No. 17452-19-6) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound contains both nitrogen and sulfur in its structure, which contributes to its reactivity and interaction with biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
- IUPAC Name : 3-(2,6-dimethylphenyl)-1H-imidazole-2-thione
- Molecular Formula : C11H12N2S
- Molecular Weight : 212.29 g/mol
- CAS Registry Number : 17452-19-6
The structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that 2H-Imidazole-2-thione derivatives exhibit significant antimicrobial properties. A study demonstrated that imidazole derivatives can effectively inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell membranes. The compound's thione group is believed to play a critical role in this activity by forming covalent bonds with thiol groups in proteins, thereby inhibiting enzyme functions essential for bacterial survival .
Anticancer Properties
The compound has garnered attention for its anticancer potential. Recent studies have shown that derivatives of imidazole-thiones can act as dual DNA intercalators and inhibitors of topoisomerase II, leading to DNA damage in cancer cells. Specifically, compounds derived from 2H-Imidazole-2-thione were tested against various cancer cell lines including HepG2 (liver), MCF-7 (breast), and HCT116 (colon). The results indicated that certain derivatives exhibited cytotoxicity at micromolar concentrations, outperforming standard chemotherapeutics like doxorubicin .
The proposed mechanisms through which 2H-Imidazole-2-thione exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with enzymes through covalent bonding with thiol groups, leading to reduced enzyme activity.
- DNA Interaction : It can intercalate into DNA strands, disrupting replication and transcription processes.
- Cell Signaling Interference : The compound may interfere with cellular signaling pathways that regulate cell growth and apoptosis .
Case Studies and Experimental Results
A selection of studies highlights the biological activity of 2H-Imidazole-2-thione:
Q & A
Q. What are the standard synthetic routes for 2H-Imidazole-2-thione derivatives, and how can they be adapted for this compound?
The synthesis of imidazole-thione derivatives typically involves nucleophilic substitution or cyclization reactions. For example, in structurally related compounds, 1H-benzimidazole-2-thiol is reacted with brominated intermediates (e.g., 2-(2-bromoethoxy)-1,3-dimethylbenzene) under alkaline conditions with potassium iodide as a catalyst . Key parameters include solvent selection (e.g., DMF or ethanol), reaction temperature (60–120°C), and catalyst optimization. Recrystallization from methanol or ethanol is often employed for purification .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Critical techniques include:
- 1H/13C NMR : To confirm the imidazole-thione tautomer and substituent positions. Aromatic protons from the 2,6-dimethylphenyl group typically appear as a singlet (δ 6.8–7.2 ppm), while the thione proton may resonate at δ 12–14 ppm .
- IR Spectroscopy : The C=S stretching vibration near 1200–1250 cm⁻¹ confirms the thione moiety .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing between thione and thiol tautomers .
Advanced Research Questions
Q. How can researchers address low yields in the nucleophilic substitution step during synthesis?
Low yields may arise from steric hindrance from the 2,6-dimethylphenyl group or inefficient leaving-group displacement. Strategies include:
Q. What methodologies resolve discrepancies between experimental and computational NMR chemical shifts?
Discrepancies often stem from tautomeric equilibria or solvent effects. Researchers should:
- Perform DFT calculations (e.g., using Gaussian) with solvent models (e.g., PCM for methanol) to predict shifts .
- Use variable-temperature NMR to detect tautomeric interconversion.
- Validate assignments via 2D NMR (e.g., HSQC, HMBC) to correlate proton and carbon environments .
Q. How can crystallographic data resolve molecular disorder in the solid-state structure?
X-ray diffraction may reveal disorder in the imidazole ring or substituents. Refinement strategies include:
- Applying SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .
- Using twin refinement (TWIN/BASF commands) for twinned crystals .
- Comparing multiple datasets to identify consistent structural motifs.
Q. What experimental designs are suitable for studying the compound’s tautomeric behavior and reactivity?
- Kinetic Studies : Monitor tautomer ratios via time-resolved NMR in different solvents (e.g., DMSO vs. CDCl₃).
- Computational Mapping : Calculate potential energy surfaces (PES) for tautomer interconversion using DFT .
- Reactivity Profiling : React the compound with electrophiles (e.g., alkyl halides) to assess thione vs. thiolate nucleophilicity .
Data Contradiction and Validation
Q. How should researchers address conflicting XRD and spectroscopic data for this compound?
- Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries.
- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., S···H contacts) that may influence solid-state packing vs. solution behavior .
- Dynamic NMR : Detect slow-exchange processes that may explain discrepancies between solution and solid-state structures .
Methodological Frameworks
Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
